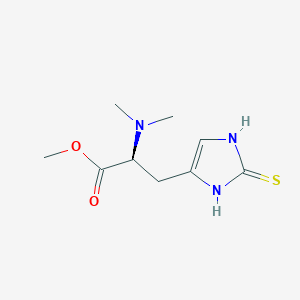

N-Desmethyl L-Ergothioneine Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

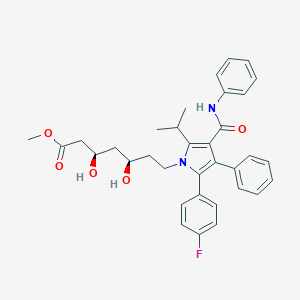

N-Desmethyl L-Ergothioneine Methyl Ester is a derivative of l-Ergothioneine (ET), a sulfur-containing derivative of the amino acid histidine, known for its unique antioxidant properties. The synthesis and understanding of its properties are crucial for elucidating its biological and chemical significance, particularly its antioxidant behavior in various biological contexts (Peckelsen et al., 2017).

Synthesis Analysis

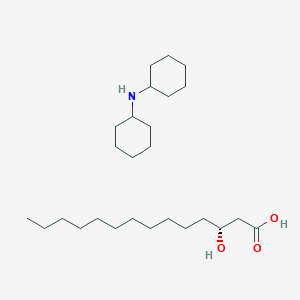

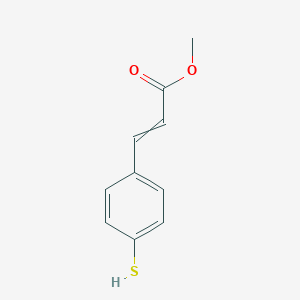

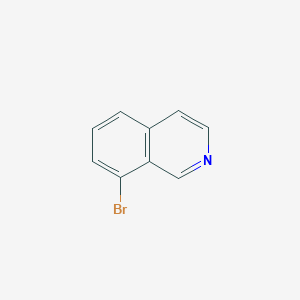

An efficient and reproducible synthesis of N-Desmethyl L-Ergothioneine Methyl Ester, labeled for PET imaging, was developed to study its biodistribution and detect oxidative stress, especially in Alzheimer’s disease. This synthesis involves protecting the histidine carboxylic group with a methyl ester, which significantly improved the chemical yield of the reaction (Behof et al., 2022).

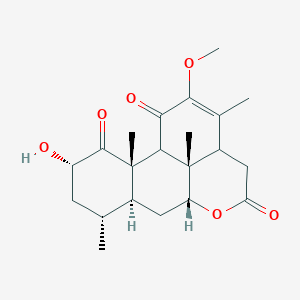

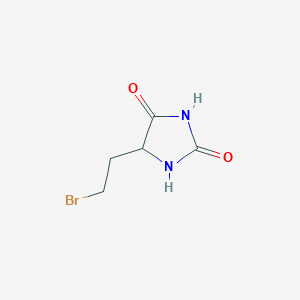

Molecular Structure Analysis

The molecular structure of N-Desmethyl L-Ergothioneine Methyl Ester and related compounds was thoroughly analyzed using infrared multiphoton dissociation (IRMPD) spectroscopy and density functional theory (DFT). These studies provide insights into the tautomeric equilibrium critical for understanding the molecule's antioxidant mechanism (Peckelsen et al., 2017).

Chemical Reactions and Properties

Studies have explored the chemical reactivity of l-ergothioneine and its derivatives, including their interactions with various disulphides and their nucleophilic properties. These reactions shed light on the molecule's potential biological activities and its ability to participate in thiol-disulphide exchange processes, crucial for its antioxidant function (Carlsson et al., 1974).

Physical Properties Analysis

The physical properties of N-Desmethyl L-Ergothioneine Methyl Ester, including its solubility, stability, and behavior under various conditions, are inferred from the broader studies on l-ergothioneine and its analogs. These properties are essential for understanding how the molecule behaves in biological systems and its potential applications (Peckelsen et al., 2017).

Chemical Properties Analysis

The antioxidant properties of N-Desmethyl L-Ergothioneine Methyl Ester are central to its chemical properties analysis. Its ability to protect against oxidative damage, particularly in the context of neurodegenerative diseases like Alzheimer’s, underscores its significance. The protective effects against lipid peroxidation and the preservation of endogenous antioxidants like glutathione and alpha-tocopherol highlight its potential therapeutic benefits (Deiana et al., 2004).

Eigenschaften

IUPAC Name |

methyl (2S)-2-(dimethylamino)-3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-12(2)7(8(13)14-3)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2,10,11,15)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOEEXBIOEGRQ-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CNC(=S)N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CNC(=S)N1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433796 |

Source

|

| Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl L-Ergothioneine Methyl Ester | |

CAS RN |

162138-71-8 |

Source

|

| Record name | N-Desmethyl L-Ergothioneine Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)